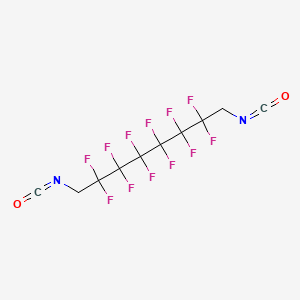![molecular formula C20H25N3O3S2 B14423958 4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide CAS No. 81500-37-0](/img/structure/B14423958.png)
4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a benzenesulfonyl group attached to an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with an amine to form the benzenesulfonamide intermediate. This intermediate is then reacted with dipropylcarbamothioyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives .
Wissenschaftliche Forschungsanwendungen
4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to inhibit specific enzymes or pathways.
Wirkmechanismus
The mechanism of action of 4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonamide: A simpler compound with similar structural features but different functional groups.
N-Benzyl-4-Sulfamoyl-Benzamide: Another benzenesulfonamide derivative with distinct biological activities.
Uniqueness
4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
81500-37-0 |
|---|---|
Molekularformel |
C20H25N3O3S2 |
Molekulargewicht |
419.6 g/mol |
IUPAC-Name |
4-(benzenesulfonamido)-N-(dipropylcarbamothioyl)benzamide |
InChI |
InChI=1S/C20H25N3O3S2/c1-3-14-23(15-4-2)20(27)21-19(24)16-10-12-17(13-11-16)22-28(25,26)18-8-6-5-7-9-18/h5-13,22H,3-4,14-15H2,1-2H3,(H,21,24,27) |
InChI-Schlüssel |
PFVGFQDPJKAOIH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C(=S)NC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-Chloro-4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B14423883.png)








acetate](/img/structure/B14423951.png)
![6-[3-Chloro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14423970.png)
